molecular formula C24H16BrClN4O B11204945 6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11204945
M. Wt: 491.8 g/mol
InChI Key: XXUDUUOHTHFDFB-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes bromophenyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps, typically starting with the preparation of the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core. This core can be synthesized through condensation reactions, multicomponent reactions, or oxidative coupling .

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds to 6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C24H16BrClN4O

Molecular Weight

491.8 g/mol

IUPAC Name

9-(4-bromophenyl)-11-(4-chlorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16BrClN4O/c25-16-9-5-15(6-10-16)23-20-21(18-3-1-2-4-19(18)31-23)29-24-27-13-28-30(24)22(20)14-7-11-17(26)12-8-14/h1-13,22-23H,(H,27,28,29)

InChI Key

XXUDUUOHTHFDFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl)C(O2)C6=CC=C(C=C6)Br

Origin of Product

United States

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